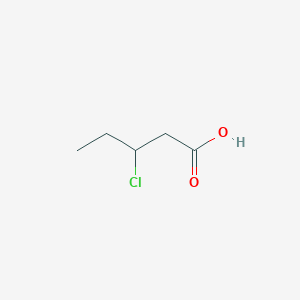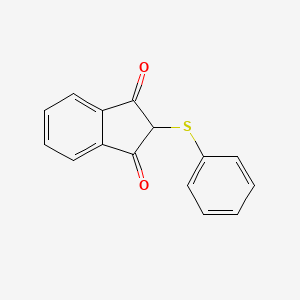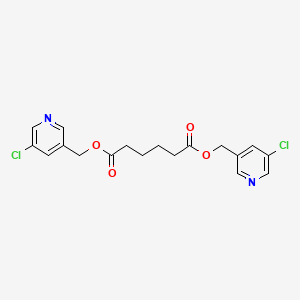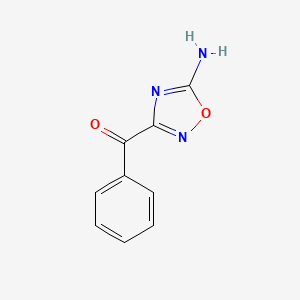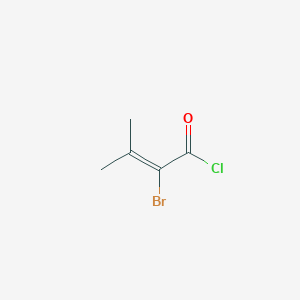
2-Butenoyl chloride, 2-bromo-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenoyl chloride, 2-bromo-3-methyl-, also known as 2-bromo-3-methyl-2-butenoyl chloride, is an organic compound with the molecular formula C5H8BrClO. This compound is a derivative of butenoyl chloride, where a bromine atom is attached to the second carbon and a methyl group is attached to the third carbon. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-methyl-2-butenoyl chloride typically involves the bromination of 3-methyl-2-butenoyl chloride. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-3-methyl-2-butenoyl chloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process, making it suitable for large-scale manufacturing.
化学反应分析
Types of Reactions
2-Butenoyl chloride, 2-bromo-3-methyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile such as hydroxide (OH-) or amine (NH2-).
Elimination Reactions: It can also undergo elimination reactions to form alkenes. For example, the elimination of hydrogen bromide (HBr) can lead to the formation of 2-methyl-2-butenoic acid.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions (OH-), amines (NH2-), and alkoxides (RO-). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Reagents such as strong bases (e.g., potassium tert-butoxide) are used to promote elimination reactions. These reactions are often conducted at elevated temperatures.
Addition Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used for addition reactions. These reactions are usually performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted butenoyl chlorides, such as 2-hydroxy-3-methyl-2-butenoyl chloride.
Elimination Reactions: Products include alkenes such as 2-methyl-2-butenoic acid.
Addition Reactions: Products include various substituted alkenes and alcohols, depending on the nucleophile used.
科学研究应用
2-Butenoyl chloride, 2-bromo-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-butenoyl chloride, 2-bromo-3-methyl- involves its reactivity as an electrophile. The compound can react with nucleophiles through nucleophilic substitution or addition reactions. The presence of the bromine atom enhances its electrophilicity, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
2-Butenoyl chloride, 2-bromo-3-methyl- can be compared with other similar compounds such as:
2-Bromo-3-methylbutanoyl chloride: This compound has a similar structure but lacks the double bond present in 2-butenoyl chloride, 2-bromo-3-methyl-. It is less reactive in nucleophilic addition reactions.
3-Methyl-2-butenoyl chloride: This compound lacks the bromine atom, making it less electrophilic and less reactive towards nucleophiles.
2-Methyl-2-butenoic acid: This compound is the product of the elimination reaction of 2-butenoyl chloride, 2-bromo-3-methyl-. It is less reactive in nucleophilic substitution reactions.
属性
CAS 编号 |
40052-11-7 |
|---|---|
分子式 |
C5H6BrClO |
分子量 |
197.46 g/mol |
IUPAC 名称 |
2-bromo-3-methylbut-2-enoyl chloride |
InChI |
InChI=1S/C5H6BrClO/c1-3(2)4(6)5(7)8/h1-2H3 |
InChI 键 |
SCGMKDQYESIXSH-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C(=O)Cl)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


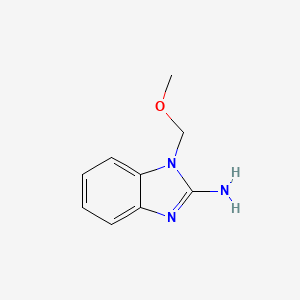
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)

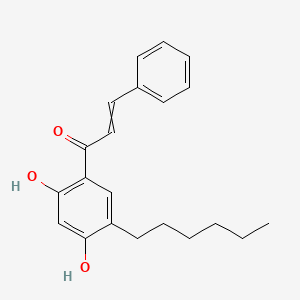


![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)

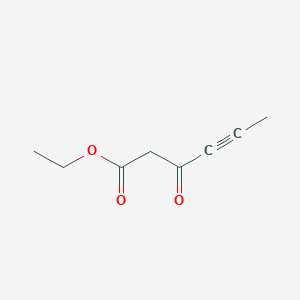
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)
